1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a triazole ring, a boron-containing dioxaborolane group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction. This involves the reaction of a suitable boronic acid or boronate ester with the triazole derivative under appropriate conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where a suitable alkylating agent is used to attach the propyl group to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the boron-containing dioxaborolane group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the dioxaborolane group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the dioxaborolane group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include boronic acids, reduced triazole derivatives, and substituted triazole compounds. These products can have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other transformations.
Biology: In biological research, the compound can be used as a probe or ligand in studies involving boron-containing compounds and their interactions with biological molecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole involves its interaction with molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane group but has a phenyl ring instead of a triazole ring.
4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane: This compound has a pyrazole ring instead of a triazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: This compound contains a tetrahydropyridine ring instead of a triazole ring.
Uniqueness
1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential applications compared to similar compounds with different ring structures. The combination of the triazole ring and the dioxaborolane group makes this compound versatile for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C13H22BN3O2 |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-propyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]triazole |
InChI |
InChI=1S/C13H22BN3O2/c1-6-9-17-10-11(15-16-17)7-8-14-18-12(2,3)13(4,5)19-14/h7-8,10H,6,9H2,1-5H3/b8-7+ |
InChI Key |
SQTVRWSXOGJMMP-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=N2)CCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=N2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.